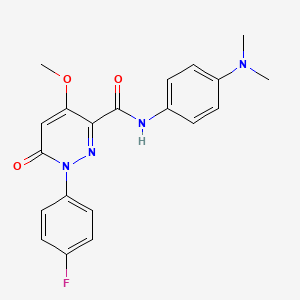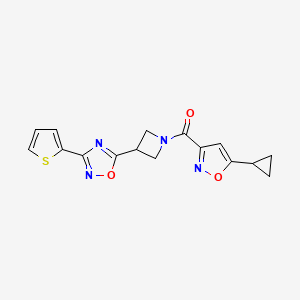![molecular formula C27H26N4O2 B2885487 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1189863-94-2](/img/structure/B2885487.png)
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide, also known as MPPI, is a novel compound with potential therapeutic applications in the field of neuroscience. This chemical compound has been synthesized in recent years and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Antiviral Activity
One significant application of compounds structurally related to 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves the synthesis of benzamide-based 5-aminopyrazoles showing anti-influenza virus activity. In a study by Hebishy et al. (2020), novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested for their effectiveness against the influenza A virus (subtype H5N1) (Hebishy et al., 2020).
Cardiac Electrophysiology and Beta-Blocking Activity
Compounds with a similar structure have been explored for their potential as class II/III antiarrhythmic agents. Phillips et al. (1992) synthesized a series of novel arylpiperazines, which demonstrated significant prolongation of action potential duration in canine cardiac Purkinje fibers and exhibited beta-receptor affinity in a competitive binding assay. One compound in particular showed promising beta 1-selectivity and potency in vitro (Phillips et al., 1992).
Affinity for Serotonin Receptors
Glennon et al. (1988) reported on arylpiperazine derivatives with high affinity for 5-HT1A serotonin receptors. N4-substitution in arylpiperazines enhanced their affinity for 5-HT1A sites, suggesting potential applications in mood disorders and neuropharmacology (Glennon et al., 1988).
Alpha(1)-Adrenoceptor Antagonists
In the search for alpha(1)-adrenoceptor blocking properties, Betti et al. (2002) synthesized compounds with a structure similar to this compound. These compounds demonstrated good alpha(1)-adrenoceptor affinity and selectivity, indicating their potential in the development of new pharmacotherapies (Betti et al., 2002).
Safety and Hazards
While specific safety and hazard information for “3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. For example, 1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is toxic if swallowed and causes severe skin burns and eye damage .
properties
IUPAC Name |
3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-8-7-9-20(18-19)26(32)29-24-22-12-5-6-13-23(22)28-25(24)27(33)31-16-14-30(15-17-31)21-10-3-2-4-11-21/h2-13,18,28H,14-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPHPYOIHMUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)

